molecular formula C20H19ClFNO3 B5112777 1,3-benzodioxol-5-yl[1-(2-chloro-6-fluorobenzyl)-3-piperidinyl]methanone

1,3-benzodioxol-5-yl[1-(2-chloro-6-fluorobenzyl)-3-piperidinyl]methanone

Cat. No. B5112777
M. Wt: 375.8 g/mol
InChI Key: QQPKPFMENVXCLD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1,3-benzodioxol-5-yl[1-(2-chloro-6-fluorobenzyl)-3-piperidinyl]methanone is a synthetic compound that belongs to the class of opioids. It is commonly known by the name of "W-18" and was first synthesized in the 1980s. This compound has been found to be significantly more potent than fentanyl, which is a highly potent synthetic opioid. The purpose of

Mechanism of Action

1,3-benzodioxol-5-yl[1-(2-chloro-6-fluorobenzyl)-3-piperidinyl]methanone acts on the μ-opioid receptor in the brain and spinal cord. It binds to the receptor and activates it, resulting in the inhibition of pain signals. This compound has been found to be highly selective for the μ-opioid receptor and has minimal affinity for other opioid receptors.
Biochemical and Physiological Effects:
1,3-benzodioxol-5-yl[1-(2-chloro-6-fluorobenzyl)-3-piperidinyl]methanone has been found to have several biochemical and physiological effects. It has been shown to be highly effective in reducing pain in animal models. This compound has also been found to have sedative effects and can cause respiratory depression at high doses.

Advantages and Limitations for Lab Experiments

The main advantage of using 1,3-benzodioxol-5-yl[1-(2-chloro-6-fluorobenzyl)-3-piperidinyl]methanone in lab experiments is its high potency. This compound can be used in very small doses, which reduces the risk of toxicity. However, the main limitation of using this compound is its high cost and the complexity of its synthesis.

Future Directions

There are several future directions for research on 1,3-benzodioxol-5-yl[1-(2-chloro-6-fluorobenzyl)-3-piperidinyl]methanone. One area of research could focus on the development of more efficient synthesis methods for this compound. Another area of research could focus on the development of analogs of this compound that have similar or improved analgesic properties. Additionally, more research is needed to understand the long-term effects of this compound on the body and its potential for abuse.

Synthesis Methods

The synthesis of 1,3-benzodioxol-5-yl[1-(2-chloro-6-fluorobenzyl)-3-piperidinyl]methanone is a complex process that involves several steps. The first step involves the reaction of 1,3-benzodioxole with 2-chloro-6-fluorobenzyl chloride in the presence of a base. The resulting compound is then reacted with piperidine to obtain the final product. The purity of the product is ensured by chromatographic techniques.

Scientific Research Applications

1,3-benzodioxol-5-yl[1-(2-chloro-6-fluorobenzyl)-3-piperidinyl]methanone has been extensively studied for its analgesic properties. It has been found to be significantly more potent than fentanyl and other opioids. This compound has been used in several scientific studies to understand its mechanism of action and its effects on the body.

properties

IUPAC Name

1,3-benzodioxol-5-yl-[1-[(2-chloro-6-fluorophenyl)methyl]piperidin-3-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19ClFNO3/c21-16-4-1-5-17(22)15(16)11-23-8-2-3-14(10-23)20(24)13-6-7-18-19(9-13)26-12-25-18/h1,4-7,9,14H,2-3,8,10-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQPKPFMENVXCLD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)CC2=C(C=CC=C2Cl)F)C(=O)C3=CC4=C(C=C3)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19ClFNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,3-Benzodioxol-5-yl[1-(2-chloro-6-fluorobenzyl)-3-piperidinyl]methanone

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